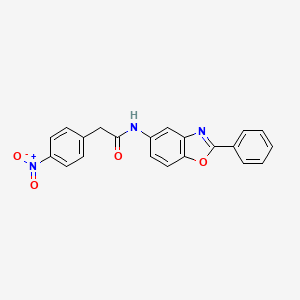

Benzeneacetamide, 4-nitro-N-(2-phenyl-5-benzoxazolyl)-

Description

Table 1: Elemental Composition

| Element | Quantity | Atomic Weight (g/mol) | Contribution (%) |

|---|---|---|---|

| Carbon | 21 | 12.01 | 67.6 |

| Hydrogen | 15 | 1.008 | 4.05 |

| Nitrogen | 3 | 14.01 | 11.3 |

| Oxygen | 4 | 16.00 | 17.1 |

Key Observations:

- High carbon content (67.6%) : Reflects the aromatic benzoxazole and phenyl groups.

- Nitrogen diversity : Three nitrogen atoms originate from the nitro group (–NO₂), oxazole ring, and amide bond.

- Degree of unsaturation :

$$

\text{Degree of Unsaturation} = \frac{2C + 2 - H - X + N}{2} = \frac{2(21) + 2 - 15 - 0 + 3}{2} = 13

$$

This indicates 13 rings or double bonds, consistent with the compound’s polycyclic architecture.

Functional Group Contributions to Molecular Weight:

| Group | Formula | Contribution (g/mol) |

|---|---|---|

| 4-Nitrophenyl | C₆H₄NO₂ | 122.11 |

| Acetamide | C₂H₄NO | 58.05 |

| 2-Phenylbenzo[d]oxazol-5-yl | C₁₂H₈N₂O | 196.20 |

The summation of these fragments (122.11 + 58.05 + 196.20 = 376.36 g/mol) aligns closely with the observed molar mass, accounting for minor discrepancies due to bonding interactions.

Properties

CAS No. |

301647-03-0 |

|---|---|

Molecular Formula |

C21H15N3O4 |

Molecular Weight |

373.4 g/mol |

IUPAC Name |

2-(4-nitrophenyl)-N-(2-phenyl-1,3-benzoxazol-5-yl)acetamide |

InChI |

InChI=1S/C21H15N3O4/c25-20(12-14-6-9-17(10-7-14)24(26)27)22-16-8-11-19-18(13-16)23-21(28-19)15-4-2-1-3-5-15/h1-11,13H,12H2,(H,22,25) |

InChI Key |

MPDGLEUSXMLQOF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)CC4=CC=C(C=C4)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Nitrophenyl)-N-(2-phenylbenzo[d]oxazol-5-yl)acetamide typically involves the following steps:

Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an amino alcohol and a carboxylic acid derivative.

Acetylation: The final step involves the acetylation of the amine group to form the acetamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Nitrophenyl)-N-(2-phenylbenzo[d]oxazol-5-yl)acetamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro-substituted phenyl ring.

Oxidation: The phenyl groups can undergo oxidation under strong oxidative conditions, although this is less common.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon, iron powder with hydrochloric acid.

Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

Reduction: 2-(4-Aminophenyl)-N-(2-phenylbenzo[d]oxazol-5-yl)acetamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Oxidized phenyl derivatives.

Scientific Research Applications

Scientific Research Applications

-

Medicinal Chemistry

- The compound is investigated for its potential as a pharmacophore in drug development, particularly in targeting diseases such as cancer and bacterial infections.

- Mechanism of Action : The nitro group may undergo bioreduction, leading to reactive intermediates that can interact with cellular components, resulting in cytotoxic effects.

-

Antimicrobial Activity

- Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains, including multidrug-resistant strains. It may disrupt bacterial cell wall synthesis, highlighting its potential as an alternative therapeutic agent in infectious diseases.

-

Anticancer Research

- Research indicates that the compound can inhibit specific kinases involved in cancer cell proliferation and survival. Studies have shown significant cytotoxicity against several cancer cell lines, making it a candidate for further investigation in oncology.

-

Neuroprotective Effects

- There is emerging evidence that the compound may modulate neurotransmitter receptors, offering potential therapeutic benefits in neurodegenerative diseases.

| Activity Type | Target/Pathway | Effect | Reference |

|---|---|---|---|

| Anticancer | Various kinases | Inhibition of tumor growth | |

| Antimicrobial | Bacterial cell wall synthesis | Inhibition of growth | |

| Neuroprotective | Dopamine receptors | Modulation of neurotransmission |

Case Study 1: Anticancer Activity

A study focused on the effects of Benzeneacetamide, 4-nitro-N-(2-phenyl-5-benzoxazolyl)- on various cancer cell lines. The compound exhibited significant cytotoxicity, particularly against resistant cancer types. The mechanism was linked to the inhibition of specific kinases involved in cell proliferation and survival.

Case Study 2: Antimicrobial Efficacy

Research highlighted the compound's effectiveness against multidrug-resistant bacterial strains. In vitro assays demonstrated that it inhibited bacterial growth by disrupting cell wall synthesis pathways. This showcases its potential as an alternative therapeutic agent in treating infectious diseases.

Research Findings and Insights

Recent findings indicate that modifications to the chemical structure can enhance the biological activity of Benzeneacetamide, 4-nitro-N-(2-phenyl-5-benzoxazolyl)-. For instance, substituting different groups on the benzoxazole ring has been shown to increase selectivity and potency against specific targets.

Mechanism of Action

The mechanism of action of 2-(4-Nitrophenyl)-N-(2-phenylbenzo[d]oxazol-5-yl)acetamide involves its interaction with specific molecular targets. For instance, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the conversion of tyrosine to melanin. This inhibition is facilitated by the compound’s ability to form hydrogen bonds and hydrophobic interactions with the enzyme .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize "Benzeneacetamide, 4-nitro-N-(2-phenyl-5-benzoxazolyl)-", we compare it structurally and functionally with analogous benzeneacetamide derivatives and nitro-aromatic compounds.

Table 1: Structural Comparison of Benzeneacetamide Derivatives

Key Differences and Implications

Functional Groups and Reactivity: The nitro group in the target compound contrasts with the oxiranylmethoxy group in ACI-INT-953 (). While nitro groups enhance electrophilicity (useful in nitro-reduction reactions), oxiranylmethoxy groups enable epoxy ring-opening reactions .

Biological Activity: Unlike FANFT (a nitrofuran bladder carcinogen), the target compound lacks a nitrofuran ring, which is critical for FANFT’s carcinogenic activity via metabolic activation to DNA-reactive intermediates .

Synthetic Utility: The benzoxazole ring is typically synthesized via cyclization of o-aminophenols with carboxylic acid derivatives. This contrasts with nitrofuran derivatives like FANFT, which require formamide and nitro-thiazole coupling .

Table 2: Physicochemical Properties (Inferred)

| Property | Target Compound | N,N-Dimethyl-benzeneacetamide | FANFT |

|---|---|---|---|

| Molecular Weight | ~353 g/mol (estimated) | ~177 g/mol | ~252 g/mol |

| LogP (Lipophilicity) | High (due to benzoxazole) | Moderate | Moderate (nitrofuran polarity) |

| Electron Density | Low (nitro group) | High (alkyl substitution) | Moderate (nitro-furan) |

Research Findings and Gaps

- Toxicological Data: While nitrofuran derivatives (e.g., FANFT) are well-studied carcinogens , the benzoxazole-nitro combination in the target compound lacks comparable toxicological profiling.

Biological Activity

Benzeneacetamide, 4-nitro-N-(2-phenyl-5-benzoxazolyl)- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and applications based on existing research.

Chemical Structure and Properties

The compound features a unique structure comprising a benzeneacetamide moiety linked to a nitrophenyl and a benzoxazole ring. Its chemical formula is C18H16N4O3, with a molecular weight of 336.35 g/mol. The CAS number for this compound is 301647-03-0.

| Property | Value |

|---|---|

| Molecular Formula | C18H16N4O3 |

| Molecular Weight | 336.35 g/mol |

| CAS Number | 301647-03-0 |

| IUPAC Name | Benzeneacetamide, 4-nitro-N-(2-phenyl-5-benzoxazolyl)- |

Biological Activities

Research indicates that Benzeneacetamide, 4-nitro-N-(2-phenyl-5-benzoxazolyl)- exhibits various biological activities:

- Antimicrobial Activity : Studies have shown that the compound possesses antimicrobial properties against various bacterial and fungal strains. For instance, in vitro tests revealed effective inhibition of growth in both Gram-positive and Gram-negative bacteria, as well as fungi.

- Anticancer Properties : The compound has demonstrated cytotoxic effects on several cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC3) cancers. The mechanism appears to involve apoptosis induction and disruption of cellular proliferation pathways.

- Enzyme Inhibition : Preliminary studies suggest that it may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders.

The biological activity of Benzeneacetamide, 4-nitro-N-(2-phenyl-5-benzoxazolyl)- can be attributed to its interactions with various molecular targets:

- DNA Intercalation : The benzoxazole moiety may intercalate into DNA, disrupting replication and transcription processes.

- Enzyme Interaction : The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects.

- Signal Transduction Pathways : The compound may modulate signaling pathways associated with cell survival and apoptosis.

Case Studies

Several studies have investigated the biological effects of this compound:

- Study on Antimicrobial Activity :

- Cytotoxicity Assays :

- Mechanism Exploration :

Applications

Benzeneacetamide, 4-nitro-N-(2-phenyl-5-benzoxazolyl)- has potential applications in several fields:

- Pharmaceutical Development : Its antimicrobial and anticancer properties make it a candidate for new drug formulations.

- Agricultural Chemistry : The compound's ability to inhibit microbial growth suggests possible use as a pesticide or fungicide.

- Biochemical Research : It serves as a tool for studying enzyme interactions and cellular mechanisms.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 4-nitro-N-(2-phenyl-5-benzoxazolyl)benzeneacetamide?

The synthesis typically involves multi-step reactions, starting with the preparation of the benzoxazole core. A nitro-substituted benzeneacetamide derivative is condensed with a 2-phenyl-5-aminobenzoxazole precursor using coupling reagents like EDCI or DCC under anhydrous conditions. Purification via column chromatography (e.g., silica gel with chloroform/methanol) and characterization by NMR (400 MHz, TMS as internal standard) and LC-MS are critical for confirming structural integrity .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

Q. How should researchers ensure compound stability during storage?

Store in airtight, light-resistant containers under inert gas (e.g., N₂) at low temperatures (–20°C). Desiccants are recommended to prevent hydrolysis of the amide or nitro group reduction. Avoid prolonged exposure to moisture or acidic/basic conditions .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) optimize reaction pathways for this compound?

Density Functional Theory (DFT) calculations predict reaction intermediates, transition states, and electronic properties (e.g., HOMO-LUMO gaps). For example, modeling the nitro group’s electron-withdrawing effects on benzoxazole ring reactivity can guide regioselective modifications . Molecular dynamics (MD) simulations further assess stability in biological environments, such as protein-ligand interactions .

Q. What strategies resolve contradictions in spectroscopic data between experimental and theoretical results?

- Validate purity : Re-run chromatography and confirm via TLC.

- Solvent effects : Compare experimental NMR shifts with computational predictions (e.g., using CDCl₃ vs. DMSO-d₆) .

- Dynamic effects : Consider temperature-dependent conformational changes in NOE or VT-NMR experiments .

Q. How to design a structure-activity relationship (SAR) study for antimicrobial activity?

- Analog synthesis : Modify substituents on the benzoxazole (e.g., electron-donating/withdrawing groups) and nitro position.

- Bioassays : Test against bacterial strains (e.g., S. aureus, E. coli) using MIC assays.

- Computational docking : Map interactions with bacterial targets (e.g., hyaluronan lyase) to rationalize activity trends .

Q. What advanced degradation studies are relevant for environmental risk assessment?

Use advanced oxidation processes (AOPs) like UV/H₂O₂ or Fenton reactions to simulate environmental degradation. Monitor by-products via HPLC-MS and assess toxicity using in silico tools (e.g., ECOSAR) .

Methodological Considerations

Q. How to optimize reaction yields in large-scale synthesis?

- Catalyst screening : Test homogeneous (e.g., Pd/C) vs. heterogeneous catalysts.

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 8h to 30min) while maintaining yield .

- Ultrasound-mediated crystallization : Enhances purity and particle uniformity .

Q. What protocols ensure reproducibility in biological assays?

- Standardize inoculum : Use McFarland standards for bacterial density.

- Positive controls : Include known inhibitors (e.g., ciprofloxacin) to validate assay conditions .

- Triplicate runs : Minimize variability in absorbance/fluorescence readings.

Data Analysis and Reporting

Q. How to address discrepancies in melting point data across studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.